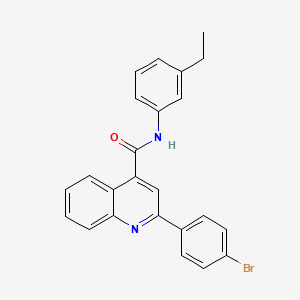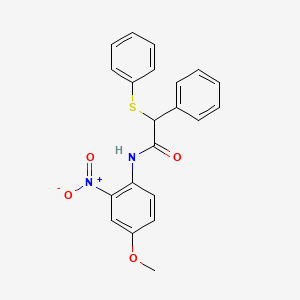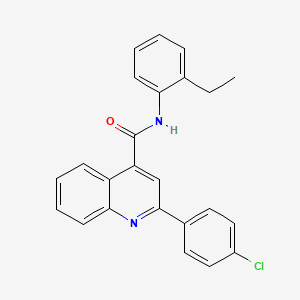![molecular formula C23H22N2O4 B11655521 ethyl (2E)-2-cyano-3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}acrylate CAS No. 1164552-13-9](/img/structure/B11655521.png)
ethyl (2E)-2-cyano-3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE is a complex organic compound with a unique structure that includes an indole moiety, a cyano group, and a methoxyphenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a cyanoacrylate ester under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxyphenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The cyano group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL (2E)-2-CYANO-3-(4-METHOXYPHENYL)ACRYLATE: Shares a similar structure but lacks the indole moiety.
2-METHOXYPHENYL ISOCYANATE: Contains the methoxyphenyl group but differs in its functional groups and overall structure.
Uniqueness
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE is unique due to its combination of an indole moiety, a cyano group, and a methoxyphenoxyethyl group. This unique structure contributes to its diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
1164552-13-9 |
|---|---|
Formule moléculaire |
C23H22N2O4 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
ethyl (E)-2-cyano-3-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]prop-2-enoate |
InChI |
InChI=1S/C23H22N2O4/c1-3-28-23(26)17(15-24)14-18-16-25(22-7-5-4-6-21(18)22)12-13-29-20-10-8-19(27-2)9-11-20/h4-11,14,16H,3,12-13H2,1-2H3/b17-14+ |
Clé InChI |
OTRCWLKKIFZUPH-SAPNQHFASA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)OC)/C#N |
SMILES canonique |
CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dimethoxy-N-[(Z)-pyridin-4-ylmethylidene]aniline](/img/structure/B11655439.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11655451.png)

![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)furan-2-carboxamide](/img/structure/B11655458.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(2-methylphenoxy)phenyl]hexanamide](/img/structure/B11655461.png)
![2-{[3-Cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655469.png)
![ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655472.png)
![2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B11655475.png)

![(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11655487.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide (non-preferred name)](/img/structure/B11655495.png)
![ethyl (2Z)-2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655513.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide](/img/structure/B11655514.png)
